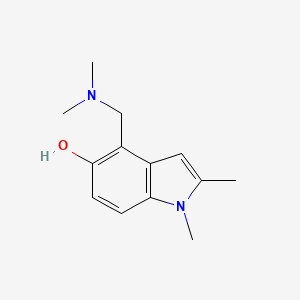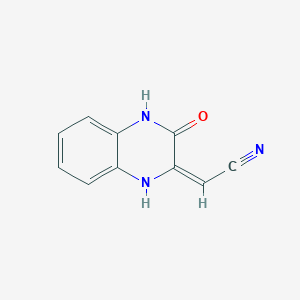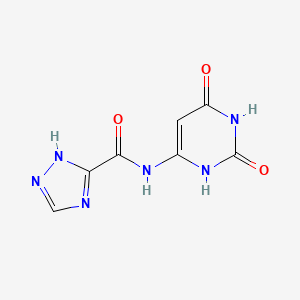![molecular formula C20H15ClNO2PS2 B13102129 (((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide](/img/structure/B13102129.png)
(((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide is a complex organic compound with a molecular formula of C20H15ClNO2PS2 and a molecular weight of 431.90 g/mol . This compound features a benzo[d]thiazole ring, a sulfinyl group, and a diphenylphosphine oxide moiety, making it a unique and versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave-assisted conditions . The resulting intermediate is then subjected to further reactions to introduce the sulfinyl and diphenylphosphine oxide groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization, chromatography, or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
(((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler benzo[d]thiazole derivative.
Substitution: The chlorine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced benzo[d]thiazole compounds, and various substituted benzo[d]thiazole derivatives .
Applications De Recherche Scientifique
(((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Mécanisme D'action
The mechanism of action of (((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d]thiazole derivatives: Compounds like 5-chloro-2-(substituted phenyl)benzo[d]thiazole, which share the benzo[d]thiazole core structure.
Sulfinyl compounds: Molecules containing the sulfinyl group, such as sulfoxides and sulfones.
Diphenylphosphine oxides: Compounds with the diphenylphosphine oxide moiety, used in various chemical reactions and applications.
Uniqueness
What sets (((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide apart is its combination of the benzo[d]thiazole ring, sulfinyl group, and diphenylphosphine oxide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in diverse research and industrial applications .
Propriétés
Formule moléculaire |
C20H15ClNO2PS2 |
|---|---|
Poids moléculaire |
431.9 g/mol |
Nom IUPAC |
5-chloro-2-(diphenylphosphorylmethylsulfinyl)-1,3-benzothiazole |
InChI |
InChI=1S/C20H15ClNO2PS2/c21-15-11-12-19-18(13-15)22-20(26-19)27(24)14-25(23,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13H,14H2 |
Clé InChI |
FBFZYVJMCOWQNG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(CS(=O)C2=NC3=C(S2)C=CC(=C3)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




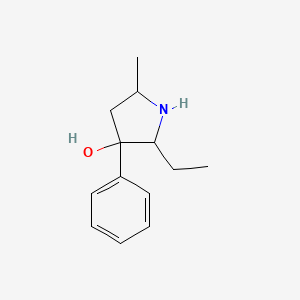
![3-Amino-2-chloro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13102069.png)
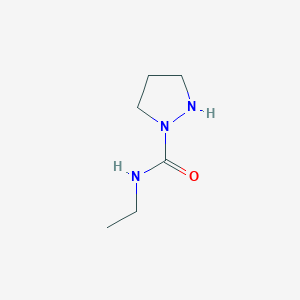
![2-(4-Chlorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B13102090.png)
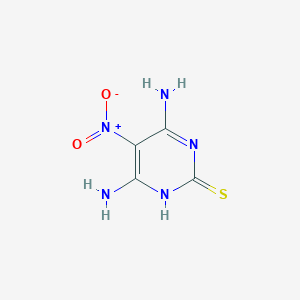

![6-Chloro-2-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one](/img/structure/B13102098.png)


